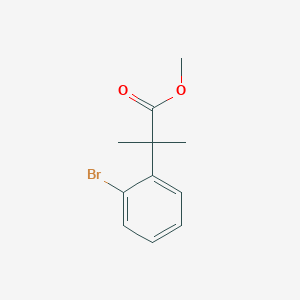

Methyl 2-(2-bromophenyl)-2-methylpropanoate

Description

BenchChem offers high-quality Methyl 2-(2-bromophenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-bromophenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYACVTTYKZGWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Stability of Gem-Dimethyl Phenylacetic Acid Esters

Executive Summary

In drug discovery, the ester functionality is a double-edged sword: it is an excellent prodrug motif for improving lipophilicity and membrane permeability, yet it is often the "soft spot" for rapid metabolic clearance.[1] For phenylacetic acid derivatives, the introduction of a gem-dimethyl group at the

This guide details the physicochemical and enzymatic mechanisms by which the gem-dimethyl moiety imparts metabolic stability. It provides actionable protocols for assessing this stability in vitro and offers a structural framework for optimizing prodrug half-life.

Mechanistic Basis: The Steric Shield

The metabolic stability of gem-dimethyl phenylacetic acid esters is not primarily electronic but steric . To understand this, we must look at the interaction between the substrate and the hydrolase enzymes (carboxylesterases, CES1/CES2, and paraoxonases).

The Hydrolysis Bottleneck

Ester hydrolysis proceeds via a tetrahedral intermediate . The catalytic triad of the esterase (typically Serine-Histidine-Aspartate) requires the serine hydroxyl group to attack the carbonyl carbon.

-

Unsubstituted Phenylacetic Esters: The

-carbon is relatively open ( -

Gem-Dimethyl Substitution: The two methyl groups at the

-position create a "cone of protection." This is an application of the Thorpe-Ingold effect (or gem-dialkyl effect), which usually favors cyclization but here imposes severe steric crowding.[2]-

Transition State Energy: Formation of the tetrahedral intermediate forces the bulky methyl groups, the phenyl ring, and the alkoxy group into a highly crowded conformation.

-

Result: The activation energy (

) for the formation of the transition state is significantly raised, drastically slowing the reaction rate (

-

Visualization of Steric Blocking

The following diagram illustrates the mechanistic interference caused by the gem-dimethyl group against the esterase catalytic triad.

Figure 1: Mechanistic interference of the gem-dimethyl group. The bulky methyl groups create a steric barrier that physically repels the activated serine nucleophile, preventing the formation of the tetrahedral intermediate.

Structure-Metabolism Relationships (SMR)

The impact of

Table 1: Comparative Hydrolytic Stability (Illustrative Data)

Data synthesized from general kinetic trends in ester prodrug design [1, 2].

| Structure Type | Relative Hydrolysis Rate ( | Estimated Plasma | Primary Clearance Mechanism | |

| Phenylacetic Ester | H, H | 100 (Fast) | < 10 min | Rapid Hydrolysis (CES1/2) |

| Hydratropic Ester | H, Me | ~15 - 25 | 30 - 60 min | Moderate Hydrolysis + CYP Oxidation |

| Gem-Dimethyl Ester | Me, Me | < 1 (Very Slow) | > 240 min | CYP-mediated Oxidation (Hydrolysis blocked) |

Key Insight: When the ester bond is sterically occluded, the metabolic clearance pathway often switches ("metabolic switching") from hydrolysis to CYP450-mediated oxidation of the phenyl ring or the ester alkyl chain [3].

Experimental Protocols: Assessing Stability

To validate the stability conferred by the gem-dimethyl group, a rigorous biphasic assessment is required: Plasma Stability (to assess hydrolases) and Microsomal Stability (to assess oxidative clearance).

Protocol A: Plasma Stability Assay

Objective: Quantify resistance to circulating esterases (CES, Paraoxonase, Butyrylcholinesterase).

Reagents:

-

Pooled Plasma (Human/Rat/Mouse), pH adjusted to 7.4.[1]

-

Test Compound (10 mM DMSO stock).

-

Positive Control: Procaine or Enalapril (known rapid hydrolysis).

-

Internal Standard (IS): Tolbutamide or Labetalol.

Workflow:

-

Pre-incubation: Thaw plasma at 37°C. Centrifuge to remove debris.

-

Spiking: Add test compound to plasma (Final conc: 1

M; Final DMSO: <0.5%). -

Incubation: Shake at 37°C.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately transfer aliquot into 200

L ice-cold Acetonitrile containing IS. -

Analysis: Centrifuge (4000g, 15 min), inject supernatant into LC-MS/MS.

Protocol B: Liver Microsomal Stability

Objective: Determine if metabolic switching to CYP oxidation has occurred.

Reagents:

-

Liver Microsomes (0.5 mg/mL protein).

-

NADPH Regenerating System (Required for CYP activity).

-

Note: To isolate microsomal esterase activity from oxidative activity, run a parallel arm without NADPH .

Workflow Visualization:

Figure 2: Standardized workflow for metabolic stability assessment. Critical control points include the final DMSO concentration (<0.5%) and the temperature maintenance (37°C).

Advanced Applications & Bioisosteres

The Fibrate Class

The gem-dimethyl motif is most famously utilized in the Fibrate class of lipid-lowering drugs (e.g., Fenofibrate, Clofibrate).

-

Fenofibrate: Is an isopropyl ester of a gem-dimethyl acid.

-

Mechanism: The gem-dimethyl group prevents rapid degradation of the active acid moiety after the ester is cleaved (or slows the ester cleavage to allow absorption).

-

Outcome: It ensures high oral bioavailability and a sustained half-life suitable for once-daily dosing [4].

Oxetanes as Bioisosteres

While gem-dimethyl groups solve the stability problem, they increase lipophilicity (

-

Benefit: The oxetane ring creates similar steric bulk (blocking hydrolysis) but acts as a polar sink, lowering

and improving solubility while maintaining metabolic stability [5].[3]

References

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

-

Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[5] (See Chapter on Steric Effects).

-

Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][6] Chemical Reviews.

Sources

- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

Technical Guide: Safety & Handling of Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS 177748-63-9)

[1]

Executive Summary & Chemical Identity

Compound: Methyl 2-(2-bromophenyl)-2-methylpropanoate CAS Registry Number: 177748-63-9 Synonyms: Methyl 2-(2-bromophenyl)-2,2-dimethylacetate; o-Bromo-α,α-dimethylphenylacetic acid methyl ester.

This guide serves as an advanced technical reference for researchers and process chemists utilizing CAS 177748-63-9. Unlike generic safety data sheets, this document integrates standard GHS compliance with practical synthesis applications and risk management strategies specific to drug development workflows.

Scientific Context: This compound is a specialized gem-dimethylated aryl halide ester . In medicinal chemistry, the gem-dimethyl group is strategically employed to block metabolic oxidation at benzylic positions and to introduce conformational constraints. The ortho-bromide handle renders this molecule a high-value precursor for intramolecular cyclization reactions (e.g., Heck or Buchwald-Hartwig type) to form indole or oxindole scaffolds, which are ubiquitous in kinase inhibitors and CNS-active agents.

Chemical Structure & Functional Analysis

The molecule features three distinct reactive centers:

-

Aryl Bromide (C-Br): Site for Pd-catalyzed cross-coupling.

-

Ester (COOMe): Susceptible to hydrolysis or nucleophilic attack.

-

Quaternary Carbon: Provides steric bulk, influencing reaction kinetics and metabolic stability.

Figure 1: Functional group analysis highlighting reactive sites for synthesis planning.

Critical Hazard Analysis (GHS Classification)

Signal Word: WARNING

This compound is classified under GHS (Globally Harmonized System) as an Irritant and Acute Toxin (Oral) . While not a Category 1 poison, its lipophilic nature suggests potential for high bioavailability, necessitating strict controls.

Hazard Statements & Mechanism

| GHS Code | Hazard Statement | Toxicological Mechanism |

| H302 | Harmful if swallowed | Acute Toxicity: Likely absorption via GI tract; potential for metabolic activation of the aryl halide moiety. |

| H315 | Causes skin irritation | Dermal Irritation: Lipophilic esters penetrate the stratum corneum, causing dermatitis and local inflammation. |

| H319 | Causes serious eye irritation | Ocular Irritation: Direct contact with mucous membranes causes immediate pain and potential corneal injury due to pH changes upon hydrolysis. |

| H335 | May cause respiratory irritation | STOT-SE 3: Inhalation of mists/vapors triggers mucosal inflammation in the upper respiratory tract. |

Precautionary Strategy

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]

Physical & Chemical Properties

Accurate physical data is critical for process design and safety calculations.

| Property | Value (Experimental/Predicted) | Relevance to Safety |

| Physical State | Liquid / Oil | Risk of splashes; requires secondary containment. |

| Appearance | Colorless to pale yellow | Darkening indicates decomposition (likely debromination). |

| Molecular Weight | 257.13 g/mol | Used for molarity calculations in synthesis. |

| Boiling Point | ~290°C (Predicted) | High boiler; vacuum distillation required for purification. |

| Flash Point | >110°C (Estimated) | Combustible but not highly flammable (Class IIIB). |

| Density | ~1.337 g/cm³ | Heavier than water; sinks in aqueous spills. |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Use organic solvents for spill cleanup; water is ineffective. |

Handling & Storage Protocols

Target Audience: Synthetic Chemists & Lab Managers

Storage Requirements[1][3][7][8]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended. The aryl bromide bond is light-sensitive over long periods; store in amber glass.

-

Incompatibilities: Strong oxidizing agents, strong bases (can cause hydrolysis of the ester), and reducing agents (potential debromination).

Exposure Controls (PPE)[1]

-

Respiratory: Use a NIOSH-approved respirator (N95 or P100) if handling open vessels outside a fume hood.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is likely <30 mins for this ester; change gloves immediately upon splash.

-

Engineering: Fume Hood Mandatory. All weighing and transfer operations must occur under local exhaust ventilation to prevent H335 (Respiratory Irritation).

Synthesis Safety Note

When utilizing this compound in Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) :

-

Risk: Generation of phosphine byproducts and heavy metal waste.

-

Control: Treat all reaction waste as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

Emergency Response System

This workflow outlines the immediate actions required in the event of exposure or release.

Figure 2: Decision logic for emergency response scenarios.

Ecological & Disposal Considerations

-

Ecotoxicity: Data is limited, but halogenated esters are generally toxic to aquatic life with long-lasting effects. Avoid release to the environment.[2][3]

-

Disposal Method:

-

Dissolve in a combustible solvent.

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber (critical for neutralizing Bromine gas emissions).

-

Do not dispose of via sink or sewage systems.

-

References

-

Sigma-Aldrich. (2025). Safety Data Sheet for Methyl 2-(2-bromophenyl)-2-methylpropanoate. Merck KGaA. Link

-

PubChem. (2025).[4] Compound Summary: Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS 177748-63-9).[5][6][7] National Center for Biotechnology Information. Link

-

ECHA. (2025). C&L Inventory: Harmonized classification and labelling of aryl halides. European Chemicals Agency. Link

-

BLD Pharm. (2024).[7] Product Analysis: CAS 177748-63-9. BLD Pharmatech Ltd.[7] Link

Sources

- 1. Methyl 2-bromopropionate - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 32454-35-6|2-(4-Bromophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 6. 41841-16-1|Methyl 2-(4-bromophenyl)acetate|BLD Pharm [bldpharm.com]

- 7. 149506-35-4|Dimethyl 2-(4-bromophenyl)malonate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of Sterically Hindered Ortho-Bromo Esters

This Application Note is designed for researchers and process chemists addressing the specific challenge of coupling sterically hindered ortho-bromo esters . This substrate class presents a "Scylla and Charybdis" scenario: the steric bulk requires high energy and active catalysts (often implying harsh conditions), while the ester functionality is prone to saponification (hydrolysis) or nucleophilic attack under the basic conditions required for transmetallation.

Part 1: The Technical Challenge & Mechanistic Logic

Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous EtOH) fail with ortho-bromo esters for two distinct reasons:

-

Steric Inhibition: The ortho substituent creates significant repulsion, inhibiting the oxidative addition of the Pd(0) species into the C-Br bond and retarding the transmetallation step. Standard phosphines (PPh₃) lack the electron density and steric bulk to force this interaction.

-

Base-Mediated Decomposition: The activation of the boronic acid usually requires aqueous base (OH⁻). However, hindered esters often require elevated temperatures (>80°C) to couple, conditions under which hydroxide rapidly hydrolyzes the ester to the carboxylic acid (saponification), killing the yield and complicating purification.

The Solution Strategy

To solve this, we must decouple the activation of the boron species from the presence of nucleophilic water/hydroxide. This requires:

-

Catalyst: A bulky, electron-rich ligand (Buchwald-type or NHC) to facilitate oxidative addition despite steric crowding.

-

Base: A mild, non-nucleophilic base (e.g., Phosphate, Fluoride) or strictly anhydrous conditions.

Part 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways. The goal is to maximize the Green Pathway (Coupling) while suppressing the Red Pathway (Hydrolysis).

Figure 1: Competitive pathways in the coupling of hindered esters. Success depends on accelerating the black path (catalyst selection) relative to the red path (base selection).

Part 3: Validated Protocols

Protocol A: The "Buchwald" Standard (Robust Esters)

Best for: Methyl/Ethyl esters with moderate steric hindrance (one ortho group). Mechanism: Uses SPhos , a bulky, electron-rich phosphine that creates a highly active Pd(0) species.[1] Potassium Phosphate (K₃PO₄) serves as a mild base that buffers the pH, minimizing hydrolysis compared to carbonates or hydroxides.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium source. |

| Ligand | SPhos | 0.04 (4 mol%) | Facilitates OA; stabilizes Pd. |

| Base | K₃PO₄ (tribasic) | 2.0 - 3.0 | Activates boronic acid; low hydrolysis risk. |

| Solvent | Toluene / Water | 10:1 ratio | Biphasic system protects ester in organic layer. |

| Temp | 80 - 100°C | N/A | Energy for hindered coupling. |

Step-by-Step Methodology:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the ortho-bromo ester (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen poisons the electron-rich phosphine.

-

Solvent Addition: Add Toluene and degassed Water (10:1 ratio) via syringe. The small amount of water dissolves the base just enough to activate the boron without dissolving the ester.

-

Reaction: Heat to 100°C with vigorous stirring (1000 rpm). The biphasic mixing is essential.

-

Monitoring: Check LCMS at 2 hours. If hydrolysis >5%, switch to Protocol B.

Protocol B: The "Anhydrous" PEPPSI Method (Sensitive Esters)

Best for: Highly hindered esters (di-ortho substituted) or labile esters prone to hydrolysis. Mechanism: Uses Pd-PEPPSI-IPent , an NHC-stabilized precatalyst with "flexible bulk" ideal for tetra-ortho substitutions. The base is Cesium Fluoride (CsF) or Anhydrous K₂CO₃ , which activates boronic esters in the absence of water.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Catalyst | Pd-PEPPSI-IPent | 0.02 (2 mol%) | NHC ligand handles extreme sterics.[2] |

| Base | CsF or K₂CO₃ | 2.0 - 3.0 | Anhydrous activation (Fluorophilic boron activation). |

| Solvent | 1,4-Dioxane | Anhydrous | High boiling, polar aprotic. |

| Temp | 80 - 110°C | N/A |

Step-by-Step Methodology:

-

Drying: Flame-dry the reaction vessel and cool under Argon. Ensure all reagents are strictly anhydrous.

-

Charge Solids: Add ortho-bromo ester (1.0 equiv), Boronic Ester (Pinacol esters preferred for anhydrous routes) (1.5 equiv), Pd-PEPPSI-IPent (2 mol%), and CsF (2.0 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane.

-

Reaction: Heat to 100°C.

-

Self-Validating Check: Since no water is present, hydrolysis is chemically impossible unless wet solvent was introduced. If the reaction stalls, add 1 drop of water (controlled activation) or increase temp.

Part 4: Troubleshooting & Optimization Matrix

Use this decision matrix to diagnose failure modes.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst Deactivation / Steric Wall | Switch to Pd-PEPPSI-IPent or XPhos G3 . Increase temp to 110°C. |

| Hydrolysis Product (>10%) | Base too strong / Water content high | Switch to Protocol B (Anhydrous) . Use K₃PO₄ instead of Carbonates. |

| Protodeboronation | Boronic acid instability | Switch to Pinacol Ester or MIDA Boronate . Use anhydrous conditions. |

| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure strict O₂ exclusion. Reduce catalyst loading. |

References

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.

- Establishes SPhos/XPhos as premier ligands for hindered substr

-

Organ, M. G.; Calimsiz, S.; Sayah, M.;KH, L.; Lough, A. J. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009 , 48, 2383–2387.

- Defines the "flexible bulk" concept for tetra-ortho couplings.

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Catalyst Design." Chemical Reviews, 1995 , 95, 2457–2483.

- Foundational text on base roles and transmetall

Sources

- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Optimizing Buchwald-Hartwig amination with ortho-substituted aryl bromides

Application Note: Optimizing Buchwald-Hartwig Amination with Ortho-Substituted Aryl Bromides

Executive Summary

The Buchwald-Hartwig amination is a cornerstone methodology for C–N bond formation.[1] However, ortho-substituted aryl bromides present a unique kinetic paradox: steric bulk accelerates reductive elimination (release of product) but significantly impedes oxidative addition (activation of the halide) and amine coordination.

This guide provides a rational, fragment-based approach to overcoming these steric barriers. By transitioning from traditional Pd(0) sources to Generation 4 (G4) Palladacycle Precatalysts and utilizing a specific ligand selection matrix, researchers can achieve high yields even with tetra-ortho-substituted systems.

Mechanistic Insight: The Steric Paradox

To optimize conditions, one must understand the specific failure modes caused by steric hindrance.

-

The Challenge: In standard catalytic cycles, the rate-limiting step (RLS) is often oxidative addition. Ortho-substituents destabilize the square-planar Pd(II) intermediate, pushing the equilibrium back toward reactants or promoting dehalogenation (hydrodehalogenation) rather than amination.

-

The Solution: We require electron-rich, bulky biarylphosphine ligands (Dialkylbiarylphosphines) that facilitate the formation of a monoligated [L-Pd(0)] species . This highly active 12-electron species is essential for penetrating the steric wall of the ortho-bromide.

Diagram 1: Steric Checkpoints in the Catalytic Cycle

This diagram highlights where ortho-substitution causes cycle arrest and how specific ligands resolve it.

Caption: Steric bulk hinders Oxidative Addition (Red) but accelerates Reductive Elimination (Green). Success depends on the stability of the [L-Pd(0)] species.

Ligand Selection Matrix

Do not use a "one-size-fits-all" approach. The choice of ligand is dictated by the amine class and the degree of hindrance .

| Substrate Class | Recommended Ligand | Rationale |

| Primary Amines (Aliphatic/Aniline) | BrettPhos | Excellent for primary amines; prevents formation of catalytically inactive Pd-amine dimers.[1] |

| Primary Amines (Extremely Hindered) | tBuBrettPhos | The tert-butyl group provides maximum steric bulk to force reductive elimination in difficult cases. |

| Secondary Amines (Cyclic/Acyclic) | RuPhos | The "Gold Standard" for secondary amines. The isopropoxy group stabilizes the Pd(II) intermediate via weak coordination. |

| Secondary Amines (Aryl/Anilines) | RuPhos or SPhos | SPhos is highly effective for coupling secondary anilines with ortho-substituted bromides. |

| Base-Sensitive Substrates | BrettPhos (with LHMDS) | Allows for milder bases (LHMDS) to be used instead of alkoxides, protecting esters/nitriles. |

Diagram 2: Decision Tree for Ligand Selection

Caption: Flowchart for selecting the optimal Buchwald ligand based on amine classification and steric demand.

Experimental Protocols

Protocol A: High-Throughput Screening (Microscale)

Use this to validate ligand choice before scale-up.

Scale: 0.1 mmol | Vessel: 1-dram vial with septum cap or 24-well block.

-

Stock Solutions: Prepare 0.1 M stock solutions of the Pd precatalyst and Ligand in anhydrous THF or Toluene.

-

Solids: Weigh Ar-Br (1.0 equiv) , Base (NaOtBu, 1.4 equiv) into the vial.

-

Note: If the amine is solid, add it here (1.2 equiv).

-

-

Purging: Evacuate and backfill the vial with Nitrogen (

) or Argon ( -

Additions:

-

Add Solvent (Toluene or Dioxane, 1.0 mL) via syringe.

-

Add Amine (1.2 equiv) if liquid.

-

Add Pd Precatalyst (1-2 mol%) and Ligand (1-2 mol%) stock solutions.

-

Tip: Using a G3/G4 precatalyst ensures a perfect 1:1 Pd:L ratio.

-

-

Reaction: Stir at 80°C - 100°C for 12 hours.

-

Analysis: Filter through a silica plug (elute with EtOAc), concentrate, and analyze via LC-MS or GC-FID.

Protocol B: Optimized Scale-Up (Gram Scale)

The "Gold Standard" method using G4 Precatalysts.

Reagents:

-

Ortho-Substituted Aryl Bromide (1.0 equiv)[2]

-

Amine (1.2 equiv)

-

Catalyst: [Ligand]-Pd-G4 Precatalyst (1.0 - 2.0 mol%)

-

Why G4? It releases the active Pd(0) species at low temperatures and generates a benign methylated byproduct, avoiding carbazole inhibition seen in G3.

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Alternative: LHMDS (2.0 equiv) if functional groups (esters, nitriles, ketones) are present.

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 - 0.5 M concentration).

Step-by-Step:

-

Setup: In a glovebox or under strict Schlenk conditions, charge a reaction flask equipped with a magnetic stir bar with the Pd-G4 Precatalyst , NaOtBu , and Aryl Bromide (if solid).

-

Inerting: Seal the flask with a septum. If outside a glovebox, evacuate and backfill with Argon x3.

-

Solvent/Amine Addition: Add anhydrous solvent via syringe. Add the Amine (if liquid) and Aryl Bromide (if liquid) via syringe.

-

Activation: Heat the reaction mixture to 80°C .

-

Observation: The mixture should turn from off-white/pale yellow to a darker orange/brown, indicating the generation of the active LPd(0) species.

-

-

Monitoring: Monitor via HPLC/UPLC at 2 hours. If conversion is <50%, increase temperature to 100°C or add 1 mol% additional catalyst.

-

Workup: Cool to room temperature. Dilute with EtOAc/Water. Separate layers. Dry organic layer over

. Concentrate and purify via flash chromatography.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Reaction (0% Conv) | Catalyst poisoning or failure to activate. | Switch to Pd-G4 precatalyst to ensure activation. Ensure solvent is strictly anhydrous/degassed. |

| Dehalogenation (Ar-H) | Switch solvent to t-Amyl Alcohol or Toluene . Avoid ethereal solvents (THF) at high temps. Increase concentration (1.0 M). | |

| Low Yield (<40%) | Incomplete oxidative addition due to sterics. | Switch ligand to tBuBrettPhos (primary) or RuPhos (secondary). Increase temp to 110°C. |

| Pd Black Formation | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 1.5:1 or use a precatalyst. Lower temperature slightly. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions. Chemical Science. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based (O-substituted) precatalysts for Pd-catalyzed cross-coupling reactions (Generation 4). The Journal of Organic Chemistry. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Ingoglia, B. T., & Buchwald, S. L. (2019). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. (Demonstrates G4 precatalyst utility). [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-Bromophenyl)-2-methylpropanoate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate. This sterically hindered aryl bromide presents unique challenges in carbon-carbon and carbon-nitrogen bond formation. This guide offers an in-depth analysis of the mechanistic considerations and provides detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, including the selection of ligands, palladium precursors, bases, and solvents, is thoroughly discussed to enable successful implementation and optimization of these critical transformations in a laboratory setting.

Introduction: The Challenge and Significance of Coupling Sterically Hindered Aryl Bromides

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[4]

The substrate of focus, methyl 2-(2-bromophenyl)-2-methylpropanoate, represents a class of sterically hindered aryl halides. The presence of the ortho-bromo substituent, flanked by a bulky gem-dimethyl ester group, poses a significant challenge to the standard palladium-catalyzed cross-coupling protocols. This steric hindrance can impede the initial oxidative addition of the aryl bromide to the palladium(0) center, a critical step in the catalytic cycle. Consequently, careful selection and optimization of reaction parameters are paramount for achieving high yields and avoiding side reactions.

The successful coupling of this and similar substrates is of high importance in the pharmaceutical industry, where the construction of complex molecular architectures is often required. For instance, the structurally related 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of the antihistamine Fexofenadine.[5][6] This underscores the industrial relevance of developing robust and scalable methods for the functionalization of such sterically encumbered building blocks.

This guide will provide a detailed exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to methyl 2-(2-bromophenyl)-2-methylpropanoate. We will delve into the mechanistic nuances and provide practical, step-by-step protocols designed to overcome the inherent challenges of this substrate.

Mechanistic Considerations for Cross-Coupling of Sterically Hindered Substrates

The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three key steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[1][7]

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For sterically hindered substrates like methyl 2-(2-bromophenyl)-2-methylpropanoate, the oxidative addition step is often rate-limiting. The bulky ortho-substituent can sterically clash with the palladium catalyst, hindering its approach to the C-Br bond. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the monoligated palladium(0) species, which is the active catalyst for oxidative addition, and promote the reaction by increasing the electron density on the palladium center.[4][8]

Experimental Protocols

The following protocols are designed as a starting point for the cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate. Optimization of reaction conditions may be necessary depending on the specific coupling partner and desired scale.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.[3][9] For sterically hindered aryl bromides, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and subsequent steps.

Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a magnetic stir bar.

-

Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%).

-

Solvent Addition and Degassing: Add the catalyst/ligand mixture to the Schlenk tube, followed by the addition of a suitable solvent (e.g., toluene or 1,4-dioxane, 5 mL). Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

-

Bulky Phosphine Ligands (SPhos, XPhos): These ligands are essential for promoting the oxidative addition of the sterically hindered aryl bromide and for stabilizing the active palladium catalyst.

-

Potassium Phosphate (K₃PO₄): A strong base is required to activate the boronic acid for transmetalation.

-

Toluene/1,4-Dioxane: These are common solvents for Suzuki-Miyaura couplings and are effective at solubilizing the reactants and catalyst.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[1][2][7] For sterically hindered substrates, higher temperatures and specific catalyst systems are often necessary.

Protocol:

-

Reaction Setup: In a sealed tube, combine methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), a base such as triethylamine (Et₃N, 1.5 mmol) or potassium carbonate (K₂CO₃, 2.0 mmol), and a magnetic stir bar.

-

Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 0.10 mmol, 10 mol%).

-

Solvent Addition and Degassing: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL). Degas the mixture with argon for 15 minutes.

-

Reaction: Seal the tube and heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter to remove insoluble salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by flash column chromatography.

Causality of Choices:

-

High Temperature: Necessary to overcome the activation barrier for the oxidative addition of the sterically hindered aryl bromide.

-

Tri(o-tolyl)phosphine: A common ligand for Heck reactions that can improve catalyst stability and activity.

-

Polar Aprotic Solvent (DMF, NMP): These solvents are effective for Heck reactions, particularly with less reactive aryl halides.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[10][11][12]

Protocol:

-

Reaction Setup: To a Schlenk tube, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a magnetic stir bar.

-

Catalyst and Ligand Addition: Add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).

-

Solvent and Base Addition: Add a suitable solvent (e.g., tetrahydrofuran (THF) or DMF, 5 mL) and a base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0 mmol).

-

Degassing and Reaction: Degas the mixture with argon and then stir at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Workup: Dilute with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Causality of Choices:

-

Copper(I) Iodide (CuI): Acts as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

-

Amine Base (Et₃N, i-Pr₂NH): Serves as both the base and often as the solvent.

-

Mild Reaction Conditions: Sonogashira couplings can often be performed under milder conditions than other cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[4][8][13] The use of specialized bulky phosphine ligands is essential for the successful amination of sterically hindered aryl bromides.

Protocol:

-

Reaction Setup: In a glovebox, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol), and a magnetic stir bar to an oven-dried reaction vial.

-

Catalyst and Ligand Addition: Add a palladium precatalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd) and a bulky biarylphosphine ligand like RuPhos or BrettPhos (0.02-0.04 mmol, 2-4 mol%).

-

Solvent Addition and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (5 mL). Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

-

Workup: After cooling, dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the product by flash column chromatography.

Causality of Choices:

-

Bulky Biarylphosphine Ligands (RuPhos, BrettPhos): These ligands are specifically designed to promote the amination of challenging, sterically hindered aryl halides.[8]

-

Strong, Non-nucleophilic Base (NaOt-Bu, LiHMDS): Necessary to deprotonate the amine in the catalytic cycle.

-

Anhydrous and Inert Conditions: The catalytic system is sensitive to air and moisture.

Data Presentation

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80-100 | Good to Excellent |

| Heck | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120-140 | Moderate to Good |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | Good to Excellent |

| Buchwald-Hartwig | Primary/Secondary Amine | [Pd(allyl)Cl]₂ / RuPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent |

Table 1: Summary of recommended starting conditions for the cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate.

Experimental Workflow Visualization

Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate, while challenging due to steric hindrance, can be successfully achieved through the careful selection of catalysts, ligands, and reaction conditions. The use of bulky, electron-rich phosphine ligands is a common and effective strategy across various coupling reactions to promote the initial oxidative addition step. The protocols provided in this guide offer robust starting points for the synthesis of a diverse range of derivatives from this valuable building block. Further optimization may be required for specific coupling partners, but the principles and rationales discussed herein should provide a solid foundation for such endeavors.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Heck Reaction - sathee jee. [Link]

-

Table 2 Scope of the palladium-catalysed direct arylation of methyl... - ResearchGate. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]

-

Palladium-Catalyzed α-Arylation of Esters - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Reaction of 2-Hydroxy-2-methylpropiophenone with Aryl Bromides: A Unique Multiple Arylation via Successive C−C and C−H Bond Cleavages - ACS Figshare. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.... - ResearchGate. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]

-

Sonogashira Coupling - SynArchive. [Link]

-

Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. [Link]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC. [Link]

-

Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... - ResearchGate. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. [Link]

-

Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. [Link]

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]

-

Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. [Link]

- EP2532644A1 - Preparation of 2-(4-bromophenyl)

- US20120309973A1 - Preparation of 2-(4-bromophenyl)

-

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. synarchive.com [synarchive.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Methyl 2-(2-bromophenyl)-2-methylpropanoate

Executive Summary & Core Challenge

The Issue: Users frequently report low yields (<40%) or incomplete conversion when attempting to hydrolyze methyl 2-(2-bromophenyl)-2-methylpropanoate using standard saponification conditions (e.g., NaOH/MeOH at room temperature).

The Scientific Root Cause: This substrate presents a "perfect storm" of steric hindrance. The carbonyl carbon is shielded by two distinct structural features:

-

Gem-dimethyl effect: The quaternary carbon at the

-position creates significant steric bulk. -

Ortho-substitution: The bromine atom at the ortho position of the phenyl ring locks the conformation and physically blocks the nucleophilic trajectory (Burgi-Dunitz angle) required for the hydroxide ion to attack the carbonyl.

The Solution: Standard thermodynamic protocols must be replaced with high-energy kinetic conditions (High Temperature/Pressure) or alternative nucleophilic dealkylation strategies (Anhydrous cleavage).

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: I’ve been refluxing with 2N NaOH in Methanol for 24 hours, but TLC shows mostly starting material. Why? A: Methanol reflux (~65°C) provides insufficient thermal energy to overcome the activation energy barrier created by the steric congestion described above. Furthermore, the methoxide ion (in equilibrium with hydroxide) is bulky.

-

Corrective Action: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture.[1] Li+ acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, while THF allows for higher reflux temperatures and better solubility of the lipophilic ester.

Q2: Can I use acid hydrolysis (HCl/H2SO4) instead? A: generally, no. Acid-catalyzed hydrolysis is reversible and equilibrium-driven. In sterically hindered systems, the equilibrium strongly favors the ester (or the reaction is imperceptibly slow) because the tetrahedral intermediate is highly crowded. Base-mediated hydrolysis is irreversible (formation of the carboxylate salt drives the reaction), making it the superior choice for this substrate.

Category B: Advanced Reagents[2]

Q3: Even with LiOH/THF, the reaction is slow (48h+). Is there a faster alternative? A: Yes. For extremely hindered esters, we recommend Potassium Trimethylsilanolate (TMSOK) in anhydrous THF or Toluene.

-

Mechanism: This proceeds via a nucleophilic attack on the methyl group of the ester (S_N2 mechanism) or via a highly reactive silanolate nucleophile, avoiding the tetrahedral intermediate congestion typical of acyl substitution.

-

Protocol: See Protocol B below.

Category C: Workup & Isolation

Q4: The reaction went to completion, but I recovered very little product after extraction. Where is my acid? A: The product, 2-(2-bromophenyl)-2-methylpropanoic acid , is lipophilic but its salt is water-soluble.

-

Common Error: Insufficient acidification. The bulky carboxylate might form tight ion pairs or micelles.

-

Fix: Acidify the aqueous phase to pH 1–2 using 6M HCl. Ensure the aqueous layer is saturated with NaCl (salting out) before extracting with Dichloromethane (DCM) or MTBE . Avoid Ether if possible, as DCM provides better partitioning for this specific aryl acid.

Optimized Experimental Protocols

Protocol A: Enhanced Saponification (Standard Lab Scale)

Best for: Routine synthesis where 24-48h reaction time is acceptable.

| Parameter | Condition | Rationale |

| Reagent | LiOH·H2O (5.0 equivalents) | Lithium coordination accelerates carbonyl attack. |

| Solvent | THF : Water (3:1 ratio) | THF solubilizes the hindered ester; Water is the nucleophile source. |

| Concentration | 0.5 M | High concentration drives kinetics. |

| Temperature | 70–80°C (Reflux) | Essential to overcome steric barrier. |

Step-by-Step:

-

Dissolve 1.0 eq of methyl 2-(2-bromophenyl)-2-methylpropanoate in THF.

-

Add a solution of 5.0 eq LiOH·H2O in water.[2]

-

Heat to varying reflux (internal temp >68°C) for 24–48 hours. Monitor by HPLC (TLC is often misleading for conversion of hindered esters).

-

Critical Workup: Evaporate THF first. Dilute residue with water. Wash with minimal EtOAc (removes unreacted ester). Acidify aqueous layer to pH 1 with 6N HCl. Extract 3x with DCM.[3][4]

Protocol B: Anhydrous Cleavage (TMSOK Method)

Best for: Stubborn substrates or when rapid conversion (<4h) is required.

| Parameter | Condition | Rationale |

| Reagent | Potassium Trimethylsilanolate (TMSOK) (2–3 eq) | Non-hydrolytic cleavage; highly reactive in organic media. |

| Solvent | Anhydrous THF or Toluene | Prevents deactivation of silanolate. |

| Temperature | 60°C to Reflux | Moderate heat is usually sufficient. |

Step-by-Step:

-

Dissolve ester in anhydrous THF (0.2 M) under Nitrogen/Argon.

-

Add solid TMSOK (Potassium trimethylsilanolate) in one portion.

-

Heat to 60°C. A precipitate (potassium carboxylate) often forms.

-

Quench: Cool to RT. Quench with 1M HCl.

-

Workup: Extract with DCM as per Protocol A.

Mechanistic Visualization

The following diagram illustrates the steric blockade and the mechanistic pathways for successful hydrolysis.

Figure 1: Decision matrix for overcoming steric hindrance in ortho-substituted gem-dimethyl esters.

References

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Fexofenadine Intermediate Context).

-

Mild Saponification of Hindered Esters using TMSOK. Source: Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters. Relevance: Establishes the protocol for using Potassium Trimethylsilanolate for sterically congested esters where NaOH fails. URL:[Link]

-

Lithium Hydroxide in Aqueous THF for Hindered Esters. Source: Evans, D. A., et al. (1990). "Synthesis of hindered esters." Journal of the American Chemical Society. Relevance: foundational text on using the smaller ionic radius and Lewis acidity of Lithium to accelerate hydrolysis in hindered systems. URL:[Link]

-

Hydrolysis of Hindered Esters (ScienceMadness Discussion). Source: ScienceMadness.org. Relevance: Community verification of the specific difficulty of "gem-dimethyl + ortho-bromo" motifs and practical confirmation of the LiOH/THF high-temperature route. URL:[Link]

Sources

- 1. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

Technical Support Center: Mitigation of Debromination in Pd-Catalyzed Cross-Couplings

Diagnostic & Triage

Before modifying your reaction parameters, we must distinguish between the two distinct types of "debromination" failures. Use the decision matrix below to identify your specific issue.

Figure 1: Diagnostic flow for identifying the specific mode of bromine loss.

Module: Preventing Hydrodebromination (Ar-Br Ar-H)

This is the most common side reaction. It occurs when a Palladium-Hydride (Pd-H) species is generated in situ, which inserts into the aryl-palladium bond and reductively eliminates to form the dehalogenated arene.

The Mechanistic Root Cause

To stop the reaction, you must understand where the hydrogen comes from. The diagram below illustrates the "Hydride Vector" you need to sever.

Figure 2: The pathway of unwanted hydrodebromination via beta-hydride elimination.

Troubleshooting FAQ

Q: I am using standard Suzuki conditions (

-

Fix: Switch to aprotic polar solvents like Dioxane , DMF , or Toluene . If water is needed for the base, use a biphasic Toluene/Water system, not an alcohol mixture.

Q: I switched to THF, but I am still seeing 15% debromination. My base is Sodium Isopropoxide.

A: Alkoxide bases with

-

Fix: Switch to inorganic bases that lack protons, such as

,

Q: My reaction is sluggish, so I increased the temperature to 110°C. Now debromination is the major product. A: Hydrodebromination generally has a higher activation energy than the desired cross-coupling, but it is also entropically favored (often releasing volatile byproducts). High temperatures accelerate the decomposition of solvent/impurities into hydrides.

-

Fix: Use a more active precatalyst (e.g., XPhos Pd G4 ) that allows the reaction to proceed at 40–60°C .

Module: Site-Selectivity (Coupling Cl/OTf while retaining Br)

If you are trying to react a Chlor site or Triflate site while keeping a Bromine intact, you are fighting the natural order of bond strengths (

Q: How do I couple an Aryl Chloride in the presence of an Aryl Bromide? A: This requires "orthogonal" reactivity, which is difficult. Standard Pd-catalysts will insert into the C-Br bond first.

-

Strategy 1 (Sterics): If the Br is sterically hindered (ortho-substituted) and the Cl is exposed, use a bulky ligand (e.g.,

) that struggles to access the hindered Br. -

Strategy 2 (Activation): This is rare. Consider converting the Cl to a Triflate (OTf) or Nonaflate (ONf) first, then coupling.

-

Strategy 3 (The Reality Check): If possible, synthesize the building block with an Iodo and Bromo. Couple the Iodo first (leaving Br), then couple the Br.

Optimization Matrix

Use this table to select reagents that minimize hydride generation.

| Parameter | High Risk (Promotes Debromination) | Safe Choice (Prevents Debromination) | Rationale |

| Solvent | Ethanol, Isopropanol, Methanol | Toluene, Dioxane, THF, DME | Alcohols are primary hydride sources via |

| Base | NaOEt, NaOiPr, KOiPr | Inorganic bases lack transferable | |

| Catalyst | Buchwald G3/G4 Precatalysts | Precatalysts activate rapidly at low T, avoiding thermal degradation. | |

| Temp | > 100°C | 40°C – 80°C | High T favors side reactions; highly active catalysts allow lower T. |

Validated Experimental Protocols

Protocol A: "The Safe Mode" Suzuki Coupling

Designed for substrates sensitive to debromination (e.g., poly-halogenated arenes).

Reagents:

-

Catalyst: XPhos Pd G4 (1–2 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base:

(2.0 equiv, finely ground) -

Solvent: Toluene / Water (4:1 ratio) or 1,4-Dioxane (anhydrous)

-

Temperature: 60°C

Step-by-Step:

-

Charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

(2.0 equiv).[1] -

Add the Pd precatalyst (XPhos Pd G4). Note: Using a precatalyst ensures a 1:1 Pd:L ratio and prevents the need for excess ligand which can sometimes promote side reactions.

-

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed Toluene and Water via syringe.

-

Heat to 60°C. Monitor via LCMS at 1 hour.

-

Why this works: The biphasic system dissolves the inorganic base without using alcohols.

is mild but effective. XPhos/SPhos are highly active, allowing the cross-coupling to outcompete the slower hydrodebromination.

-

Protocol B: Buchwald-Hartwig with Bromine Retention

Coupling an amine to an Aryl-OTf or Aryl-Cl while retaining an Aryl-Br.

Reagents:

-

Catalyst: BrettPhos Pd G4 (1 mol%)

-

Base:

(2.0 equiv) -

Solvent: t-Amyl Alcohol (Wait—see note) or Dioxane.

-

Note: t-Amyl alcohol is sterically hindered and less prone to

-elimination than iPrOH, but Dioxane is safer if debromination is critical.

-

-

Temperature: 80°C

Step-by-Step:

-

Combine Aryl Halide, Amine,

, and Catalyst in a glovebox or under Argon flow. -

Add anhydrous Dioxane.

-

Stir vigorously at 80°C.

-

Why this works: BrettPhos is extremely selective for C-N coupling.

is soluble enough in Dioxane to function without acting as a hydride source.

-

References

-

Mechanistic Origins of Hydrodehalogenation

- Navarro-Vázquez, A., et al. "Mechanistic insights into the undesired hydrodehalogenation of aryl halides in palladium-catalyzed cross-coupling." Organometallics, 2011.

-

Chemoselective Coupling (Buchwald Ligands)

- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.

-

Base Effects in Cross-Coupling

-

General Guide to Pd-Catalysis Side Reactions

- Sherwood, J., et al. "Side reactions in the Suzuki–Miyaura cross-coupling reaction." Beilstein Journal of Organic Chemistry, 2019.

Sources

Technical Support Center: Troubleshooting Slow Reaction Rates in Gem-Dimethyl Ester Saponification

Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the saponification of sterically hindered esters, specifically those containing a gem-dimethyl group. As Senior Application Scientists, we understand the nuances that can lead to slow or incomplete reactions and have compiled this resource to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the saponification of gem-dimethyl esters. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.

Q1: Why is my gem-dimethyl ester saponification proceeding so slowly or stalling completely?

A1: The primary reason for the slow saponification of gem-dimethyl esters is significant steric hindrance.[1][2][3] The gem-dimethyl group, with its two methyl groups on the carbon atom adjacent to the ester's carbonyl group, creates a crowded environment. This bulkiness physically obstructs the nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbonyl carbon, which is the crucial first step of the saponification mechanism.[4][5][6]

The standard saponification mechanism is a nucleophilic acyl substitution.[5][7] It begins with the formation of a tetrahedral intermediate after the hydroxide ion attacks the carbonyl carbon.[4] For this intermediate to form, the nucleophile must approach the carbonyl carbon at a specific angle. The gem-dimethyl groups effectively shield this pathway, increasing the activation energy of the reaction and thus dramatically slowing down the reaction rate.[8][9]

Visualizing the Problem: Steric Hindrance in Saponification

The following diagram illustrates the saponification mechanism and highlights how the gem-dimethyl group impedes the nucleophilic attack.

Caption: Steric hindrance from the gem-dimethyl group blocking nucleophilic attack.

Q2: My reaction has stalled with significant starting material remaining. How can I drive it to completion?

A2: To overcome the high activation energy barrier, you need to modify the reaction conditions to be more forcing. Here are several strategies, which can be used individually or in combination:

-

Increase Reaction Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the steric hindrance.[10][11] Refluxing the reaction mixture for an extended period is a common approach. Typical saponification reactions are often heated.[12][13]

-

Increase Base Concentration: Using a higher concentration of the hydroxide source (e.g., NaOH or KOH) can increase the probability of a successful nucleophilic attack, shifting the equilibrium towards the products.[14]

-

Employ a Co-solvent System: The solubility of a sterically hindered, often hydrophobic, ester in a purely aqueous base solution can be low.[15] Using a co-solvent like tetrahydrofuran (THF), dioxane, or ethanol can improve the solubility of the ester, creating a homogeneous reaction mixture and increasing the effective concentration of both reactants.[15][16]

Q3: What are the optimal reaction conditions to overcome the steric hindrance in gem-dimethyl ester saponification?

A3: There is no single "optimal" set of conditions, as the ideal parameters depend on the specific substrate. However, for challenging, sterically hindered esters, a more aggressive approach is generally required. Below is a table summarizing potential starting points for optimization, moving from standard to more forcing conditions.

| Parameter | Standard Conditions | Forcing Conditions for Hindered Esters | Rationale |

| Base | NaOH, KOH (1.1-2.0 eq) | KOH, LiOH (3-10 eq) or t-BuOK | Stronger bases or higher equivalents increase reaction rate. |

| Solvent | H₂O/MeOH, H₂O/EtOH | H₂O/THF, H₂O/Dioxane, DMSO, NMP | Aprotic polar solvents can enhance nucleophilicity of OH⁻.[17][18] |

| Temperature | Room Temp to 60°C | Reflux (80°C to 150°C, depending on solvent) | Provides energy to overcome the activation barrier.[10] |

| Time | 1-12 hours | 24-72 hours or until completion by TLC/LCMS | Hindered esters require significantly longer reaction times. |

Experimental Protocol: Saponification of a Hindered Ester using Forcing Conditions

-

To a round-bottom flask equipped with a reflux condenser, add the gem-dimethyl ester (1.0 eq).

-

Add a suitable solvent system, such as a 1:1 mixture of THF and water.

-

Add a significant excess of a strong base, for example, potassium hydroxide (5.0 eq).

-

Heat the mixture to reflux and monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the mixture with a strong acid (e.g., 1M HCl) to protonate the carboxylate salt and precipitate the carboxylic acid product.[4][5]

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Q4: Can using a different type of base improve the reaction rate?

A4: Yes, the choice of base is critical. While NaOH and KOH are standard, more potent or specialized base systems can be more effective for hindered substrates.

-

Potassium tert-butoxide (t-BuOK): In the presence of a stoichiometric amount of water in an aprotic solvent like DMSO, potassium tert-butoxide generates a highly reactive, "naked" hydroxide ion that is a superb nucleophile.[19] This system is known to hydrolyze even very hindered esters at room temperature.[19]

-

Lithium Hydroxide (LiOH): In a THF/water solvent system, LiOH is often effective for hydrolyzing hydrophobic and sterically hindered esters.[15] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity.

Q5: How does the choice of solvent affect the saponification of a sterically hindered ester?

A5: The solvent plays a multifaceted role in saponification.[9][16]

-

Solubility: As mentioned, the solvent must be able to dissolve both the nonpolar ester and the polar hydroxide salt.[15][20]

-

Nucleophile Solvation: Protic solvents (like water and ethanol) can form a hydrogen-bonding shell around the hydroxide ion.[9][21] This solvation shell blunts the nucleophilicity of the hydroxide, making it less reactive.

-

Aprotic Polar Solvents: Dipolar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are excellent at dissolving both polar and nonpolar species.[18] Crucially, they do not form a strong hydrogen-bonding network around the hydroxide ion.[17] This "desolvated" hydroxide is a much more potent nucleophile, leading to a significant rate enhancement for the saponification of hindered esters.[17][18] A study has shown that using a non-aqueous medium of NaOH in a methanol/dichloromethane mixture can efficiently saponify hindered esters at room temperature.[21]

Troubleshooting Workflow

If you are facing a slow saponification reaction, follow this logical progression to identify and solve the issue.

Caption: A decision-making workflow for troubleshooting slow saponification reactions.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of saponification? A: Saponification is the base-promoted hydrolysis of an ester.[6][22] It is a two-step nucleophilic acyl substitution reaction.[5][7] First, a hydroxide ion attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.[4][6] Second, this intermediate collapses, expelling an alkoxide as a leaving group to form a carboxylic acid.[4][5] In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strongly basic alkoxide to form a carboxylate salt and an alcohol.[5][6] This final acid-base step is irreversible and drives the reaction to completion.[4][7]

Q: Are there alternative methods to hydrolyze gem-dimethyl esters if saponification fails? A: Yes, if basic hydrolysis proves too difficult, you can consider other methods:

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is performed using a strong acid (like H₂SO₄) in the presence of excess water, often at high temperatures. However, this method is reversible, and forcing conditions might be required, which could be incompatible with other functional groups in the molecule.

-

Enzymatic Hydrolysis: Certain enzymes, such as lipases or esterases, can catalyze the hydrolysis of esters.[1] These reactions are often highly selective and occur under mild conditions (neutral pH, room temperature). However, the enzyme's substrate specificity might be an issue, and sterically hindered esters can be poor substrates for some enzymes.[1][3][23]

Q: How can I effectively monitor the progress of a slow saponification reaction? A: Monitoring the reaction is crucial to avoid unnecessarily long reaction times or incomplete conversion.

-

Thin-Layer Chromatography (TLC): This is a quick and easy method. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot (which will likely stay at the baseline) indicates the reaction is progressing.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data. You can track the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

-

Titration: For larger-scale reactions, you can withdraw aliquots of the reaction mixture at various time points, quench the reaction with a known excess of acid, and then back-titrate the excess acid with a standardized base to determine the consumption of hydroxide over time.

References

-

Organic Chemistry Tutor. Saponification of Esters. Available from: [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available from: [Link]

-

JoVE. (2025, May 22). Video: Esters to Carboxylic Acids: Saponification. Available from: [Link]

-

BYJU'S. (2020, March 3). Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. Available from: [Link]

-

PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available from: [Link]

-

American Chemical Society. Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Available from: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

-

PubMed. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Available from: [Link]

-

ResearchGate. (2025, August 6). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF. Available from: [Link]

-

PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Available from: [Link]

-

Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

-

Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Available from: [Link]

-

ResearchGate. (2025, November 3). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

-

Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. Available from: [Link]

-

Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester. Available from: [Link]

-

13 Saponification of Esters. Available from: [Link]

-

Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Available from: [Link]

-

Quora. (2017, March 19). During saponification, why is ester made to react with a strong base? Available from: [Link]

-

ResearchGate. (2025, August 6). Mechanistic studies of saponification of some mono- and di-esters of carboxylic acids through iso-kinetic relationships (ΔH≠ vs. ΔS≠) in protic and aprotic solvent systems. Available from: [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

-

Department of Chemistry, University of Calgary. Ch21: Which bases? Available from: [Link]

-

EBSCO. Saponification | Chemistry | Research Starters. Available from: [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Available from: [Link]

-

Asian Journal of Chemistry. A Comparative Kinetic Study of Saponification of Industrially. Available from: [Link]

-

Scribd. Effect of Temperature On Batch Saponification Reaction | PDF | Chemical Reactor. Available from: [Link]

-

ResearchGate. Effect of solvent nature on esterification rate. Available from: [Link]

-

eGyanKosh. TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Available from: [Link]

-

Quora. (2018, April 9). What is the optimum temperature range for saponification in cold process soap making ? Available from: [Link]

-

ResearchGate. Effect of the temperature at saponification products (mass flow) of different oils at 60 °C, 1.5h and molar ratio 6:1. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation. Available from: [Link]

-

PubMed. Saponification reaction system: a detailed mass transfer coefficient determination. Available from: [Link]

-

SciSpace. OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Available from: [Link]

-

PubMed. Quantitative determination of esters by saponification in dimethyl sulphoxide. Available from: [Link]

-

Semantic Scholar. (2025, June 20). Kinetics of the Saponification of Mixed Fats Consisting of Olein and Stearin. Available from: [Link]

-

KIU. Saponification Process and Soap Chemistry. Available from: [Link]

-

Zenodo. CLXI1.-A Study of the Rate of Saponification of Oils and Fats by Aqueous Alkali under Various Conditions. Available from: [Link]

-

Nikura. (2024, October 1). 9. Soap Troubleshooting Guide. Available from: [Link]

-

(2023, January 9). Cold Process Soap Trouble Shooting Guide: How to Fix the Most Common Issues. Available from: [Link]

-

Soapy Friends. (2025, August 22). Cold Process Soap Troubleshooting Guide: Expert Tips for Common Soapmaking Problems. Available from: [Link]

-

What's Wrong With My Soap? {troubleshooting cold process soap problems}. Available from: [Link]

Sources

- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Esters to Carboxylic Acids: Saponification [jove.com]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. psiberg.com [psiberg.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Saponification-Typical procedures - operachem [operachem.com]

- 13. quora.com [quora.com]

- 14. scispace.com [scispace.com]

- 15. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. ias.ac.in [ias.ac.in]

- 17. Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Quantitative determination of esters by saponification in dimethyl sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scite.ai [scite.ai]

- 20. zenodo.org [zenodo.org]

- 21. researchgate.net [researchgate.net]

- 22. byjus.com [byjus.com]

- 23. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

HPLC separation of ortho meta and para bromophenyl isobutyrate isomers

Executive Summary

The separation of bromophenyl isobutyrate isomers (ortho, meta, and para) represents a classic yet deceptive challenge in pharmaceutical intermediate analysis and biocatalytic kinetic resolution studies. While standard C18 chemistries often struggle to resolve the critical meta/para pair due to identical hydrophobic footprints, leveraging pi-pi (

This guide provides a validated pathway to baseline resolution (

Mechanistic Basis of Separation

To achieve separation, we must exploit the subtle electronic and steric differences between the 1,2- (ortho), 1,3- (meta), and 1,4- (para) substitutions.

The Failure of C18 (Hydrophobicity Alone)